1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride
Description
1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine hydrochloride is a secondary amine hydrochloride derivative characterized by a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The N-methylmethanamine moiety is linked to the aromatic ring, forming a benzylamine scaffold.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-5-8(10(11,12)13)3-4-9(7)15-2;/h3-5,14H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUQGZWEGJWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, based on diverse sources of research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 235.206 g/mol. Its structure includes a methoxy group and a trifluoromethyl group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation : It has been studied for its effects on serotonin receptors, particularly the 5-HT6 receptor, which plays a role in cognitive functions and mood regulation .
- Antimicrobial Properties : Some derivatives of this compound have shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
- Antitumor Activity : Certain studies have indicated that related compounds may inhibit cancer cell proliferation through apoptosis induction .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Serotonin Receptor Interaction : The compound acts as a modulator at the 5-HT6 receptor, which is implicated in neurological disorders. Its binding affinity and efficacy can influence serotonin levels in the brain .
- Enzyme Inhibition : Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy in therapeutic applications .
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study investigated the effects of the compound on cognitive function in animal models. Results indicated an improvement in memory retention and learning abilities when administered at specific dosages .
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against resistant strains .
- Cancer Cell Line Testing : In vitro studies on cancer cell lines revealed that related compounds could induce apoptosis through mitochondrial pathways, suggesting a potential role in cancer therapy .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Substituent Position and Electronic Effects: The 2-methoxy group in the target compound may enhance solubility compared to analogs with electron-withdrawing groups at the 3-position (e.g., 1-(3-CF₃-phenyl)cyclopropanamine) . The 5-CF₃ group increases metabolic stability compared to non-fluorinated analogs (e.g., 1-(3,4-dichlorophenyl)-N-methylmethanamine) .
Backbone Modifications :
- Replacing the phenyl ring with an indole () or cyclopropane () alters binding affinity to biological targets. For example, indole-containing analogs may target serotonin receptors due to structural mimicry of tryptamine .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings:
- The target compound’s logP (~2.8) suggests better membrane permeability than hydrophilic analogs like dopamine derivatives () but lower than highly lipophilic compounds like Cinacalcet .
- The hydrochloride salt improves solubility compared to free bases, facilitating formulation (e.g., similar to thiophene fentanyl hydrochloride in ).
Q & A
Basic: What are the recommended analytical techniques for confirming the structural integrity and purity of 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine hydrochloride?
Methodological Answer:
To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of the trifluoromethyl group, methoxy resonance, and N-methyl protons. Compare spectral data with reference standards or computational predictions. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid). Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
Basic: How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
Methodological Answer:
Optimize the Mannich reaction or reductive amination steps by:
- Using anhydrous conditions to prevent hydrolysis of intermediates.
- Employing catalysts like sodium triacetoxyborohydride (STAB) for reductive amination, which enhances selectivity for secondary amines.
- Adjusting reaction temperature (e.g., 0–25°C) to control exothermic side reactions.
Purify the product via recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients. Monitor reaction progress with thin-layer chromatography (TLC) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound in receptor-binding studies?
Methodological Answer:
- Pharmacophore Modeling : Map the trifluoromethyl group’s hydrophobic interactions and the methoxy group’s electron-donating effects using software like Schrödinger Suite.
- Selectivity Assays : Test against related receptors (e.g., serotonin or adrenergic receptors) to assess binding affinity (IC₅₀) via radioligand displacement assays.
- Analog Synthesis : Modify the phenyl ring (e.g., replace trifluoromethyl with chlorine) and compare activity in functional assays (e.g., cAMP modulation). Cross-reference with analogs like RS 17053 hydrochloride to identify critical substituents .
Advanced: How can computational modeling predict metabolic stability and potential drug-drug interactions?
Methodological Answer:
- CYP450 Metabolism Prediction : Use tools like StarDrop or MetaSite to identify metabolic hotspots (e.g., demethylation of the N-methyl group).
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict inhibition or induction.
- Plasma Protein Binding (PPB) : Apply quantitative structure-property relationship (QSPR) models to estimate PPB using logP and polar surface area. Validate with equilibrium dialysis experiments .
Advanced: What experimental designs are employed to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Replicate assays (e.g., in vitro receptor activation) across multiple cell lines (HEK293 vs. CHO) to rule out cell-specific artifacts.
- Batch Consistency Analysis : Compare activity of independently synthesized batches via LC-MS and functional assays to identify impurity-driven discrepancies.
- Cross-Study Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical tools (e.g., ANOVA) to isolate variables like buffer composition or incubation time .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 respirators, and chemical goggles to prevent inhalation or dermal exposure.
- Ventilation : Perform reactions in a fume hood to mitigate vapor release.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite. Refer to SDS guidelines for emergency disposal .
Advanced: How is in vivo pharmacokinetic profiling conducted to evaluate bioavailability and half-life?
Methodological Answer:
- Rodent Studies : Administer the compound orally (5–10 mg/kg) and intravenously (1 mg/kg) to calculate bioavailability (%F) via plasma AUC comparisons.
- LC-MS/MS Quantification : Extract plasma samples with acetonitrile protein precipitation and quantify using a deuterated internal standard.
- Tissue Distribution : Sacrifice animals at timed intervals and analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration .
Advanced: What methodologies validate the compound’s stability under long-term storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC for new peaks.
- pH Stability Testing : Dissolve in buffers (pH 1–10) and analyze at 0, 24, and 48 hours to identify hydrolysis-sensitive groups.
- Long-Term Storage : Store lyophilized powder at -20°C under argon and assess potency annually using bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
